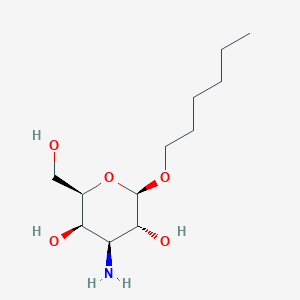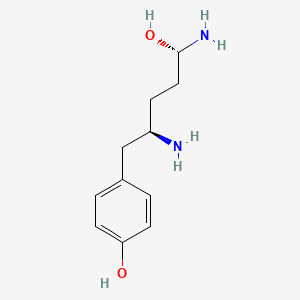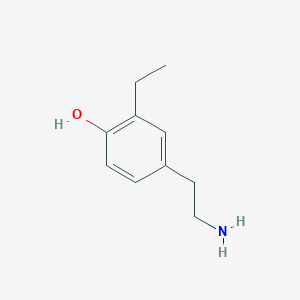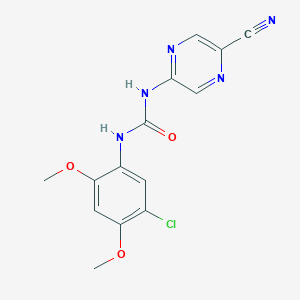![molecular formula C18H18N4O B10757900 N~3~-[3-(5-Methoxypyridin-3-Yl)benzyl]pyridine-2,3-Diamine](/img/structure/B10757900.png)
N~3~-[3-(5-Methoxypyridin-3-Yl)benzyl]pyridine-2,3-Diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N3-[3-(5-METHOXYPYRIDIN-3-YL)BENZYL]PYRIDINE-2,3-DIAMINE typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied for forming carbon-carbon bonds between two organic fragments . The reaction conditions often involve the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
N~3~-[3-(5-METHOXYPYRIDIN-3-YL)BENZYL]PYRIDINE-2,3-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N~3~-[3-(5-METHOXYPYRIDIN-3-YL)BENZYL]PYRIDINE-2,3-DIAMINE has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: It is studied for its potential interactions with biological molecules and its effects on biological systems.
Mechanism of Action
The mechanism of action of N3-[3-(5-METHOXYPYRIDIN-3-YL)BENZYL]PYRIDINE-2,3-DIAMINE involves its interaction with beta-secretase 1, an enzyme responsible for the proteolytic processing of the amyloid precursor protein . This interaction leads to the cleavage of the amyloid precursor protein, which is a key step in the formation of amyloid-beta peptides implicated in Alzheimer’s disease .
Comparison with Similar Compounds
N~3~-[3-(5-METHOXYPYRIDIN-3-YL)BENZYL]PYRIDINE-2,3-DIAMINE can be compared with other phenylpyridines and indoles:
Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and share similar structural features.
Indoles: These compounds contain an indole moiety, which consists of a pyrrole ring fused to benzene.
The uniqueness of N3-[3-(5-METHOXYPYRIDIN-3-YL)BENZYL]PYRIDINE-2,3-DIAMINE lies in its specific substitution pattern and its potential interactions with biological targets .
Properties
Molecular Formula |
C18H18N4O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-N-[[3-(5-methoxypyridin-3-yl)phenyl]methyl]pyridine-2,3-diamine |
InChI |
InChI=1S/C18H18N4O/c1-23-16-9-15(11-20-12-16)14-5-2-4-13(8-14)10-22-17-6-3-7-21-18(17)19/h2-9,11-12,22H,10H2,1H3,(H2,19,21) |
InChI Key |
PGAWZMRRCVSRIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC=CC(=C2)CNC3=C(N=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-N-[(4-methylphenyl)methyl]thiophene-2,5-disulfonamide](/img/structure/B10757822.png)

![Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B10757829.png)



![N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine](/img/structure/B10757855.png)
![6-chloro-N-pyrimidin-5-yl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2-benzisoxazole-7-carboxamide](/img/structure/B10757865.png)
![Methyl 4-{[({[(2R,5S)-5-{[(2S)-2-(aminomethyl)pyrrolidin-1-YL]carbonyl}pyrrolidin-2-YL]methyl}amino)carbonyl]amino}benzoate](/img/structure/B10757873.png)
![N-[(2-Amino-6-methylpyrimidin-4-YL)methyl]-3-{[(E)-(2-oxodihydrofuran-3(2H)-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B10757887.png)


![3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B10757916.png)
![(3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one](/img/structure/B10757918.png)
